Cas no 1355222-51-3 (1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine)

1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine is a specialized organic compound featuring a pyridine core substituted with a 2,3-dihydroindole moiety and an ethylamine side chain. Its structural complexity makes it valuable in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate for bioactive molecules. The presence of both aromatic and heterocyclic components enhances its binding affinity to biological targets, while the ethylamine group offers versatility for further derivatization. This compound is of interest in the development of receptor modulators or enzyme inhibitors due to its balanced lipophilicity and steric properties. High-purity synthesis ensures reliability for research applications.
1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine structure
1355222-51-3 structure
商品名:1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine
CAS番号:1355222-51-3
MF:C16H19N3
メガワット:253.342163324356
CID:5159672

1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine 化学的及び物理的性質

名前と識別子

    • 1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine
    • 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine
    • インチ: 1S/C16H19N3/c1-11-9-14(12(2)17)10-18-16(11)19-8-7-13-5-3-4-6-15(13)19/h3-6,9-10,12H,7-8,17H2,1-2H3
    • InChIKey: JWHGJNURRSBVIU-UHFFFAOYSA-N
    • ほほえんだ: NC(C1=CC(C)=C(N2C3=C(C=CC=C3)CC2)N=C1)C

1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM500205-1g
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine
1355222-51-3 97%
1g
$1061 2023-01-10

1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine 関連文献

1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamineに関する追加情報

Comprehensive Overview of 1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine (CAS No. 1355222-51-3)

1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine (CAS No. 1355222-51-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining a pyridine ring with a dihydroindole moiety, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are particularly intrigued by its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development.

The compound's CAS number 1355222-51-3 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its molecular structure suggests possible applications in neurodegenerative disease research, given the prevalence of similar scaffolds in CNS-targeting drugs. Recent literature highlights growing interest in such hybrid structures for their improved blood-brain barrier permeability—a hot topic in neuroscience drug development.

From a synthetic chemistry perspective, 1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine presents interesting challenges in heterocyclic coupling reactions and amine protection strategies. These aspects resonate with current discussions in organic chemistry forums about green synthesis methods and atom-economical transformations. The compound's ethylamine tail offers versatility for further derivatization, a feature highly valued in combinatorial chemistry approaches.

Analytical characterization of this compound typically involves advanced techniques like LC-MS and NMR spectroscopy, reflecting the pharmaceutical industry's emphasis on quality by design (QbD) principles. Stability studies of such compounds have become increasingly important, coinciding with industry focus on forced degradation studies and impurity profiling—topics frequently searched by quality control professionals.

The dihydroindole component in this molecule shares structural similarities with several FDA-approved drugs, making it a valuable scaffold for structure-activity relationship (SAR) studies. Computational chemists are particularly interested in its 3D conformation and binding affinity predictions, areas that have seen exponential growth due to advancements in AI-assisted drug design.

In biochemical assays, derivatives of 1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine have shown promise in modulating specific enzyme pathways, though detailed mechanism-of-action studies remain ongoing. This aligns with current research priorities in precision medicine and personalized therapeutics—two of the most searched terms in biomedical literature today.

The compound's physicochemical properties, including its logP and solubility profile, make it an interesting case study for formulation scientists working on drug delivery systems. Recent patent analyses reveal growing intellectual property activity around similar structures, particularly for orphan drug applications—a trending topic in pharmaceutical law circles.

Safety assessments of CAS 1355222-51-3 follow standard ICH guidelines, with particular attention to its metabolic stability and toxicity profile. These aspects connect with broader industry discussions about 3Rs (Replacement, Reduction, Refinement) in animal testing—a subject of increasing public and scientific interest.

From a market perspective, the demand for such specialized intermediates continues to grow, driven by the expansion of contract research organizations (CROs) and custom synthesis services. This compound's unique structure positions it well in the high-value fine chemicals market segment, which has seen steady growth despite global economic fluctuations.

Ongoing research into 1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine exemplifies the convergence of medicinal chemistry, computational biology, and pharmaceutical development—three fields that dominate current scientific discourse. Its study contributes valuable insights to the broader understanding of privileged structures in drug discovery, a concept frequently explored in contemporary literature reviews.

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